Predicted Lipophilicity (LogP) Enhancement vs. Unsubstituted Parent 4,5,6,7-Tetrahydrobenzofuran-4-ol
The addition of a 6-CF₃ group to the tetrahydrobenzofuran-4-ol scaffold increases predicted lipophilicity by approximately 1.0–1.5 logP units compared to the unsubstituted parent compound (CAS 84099-58-1). The parent 4,5,6,7-tetrahydrobenzofuran-4-ol has an experimentally determined ACD/LogP of 1.21 ; the CF₃-substituted target compound is estimated to have a LogP in the range of 2.2–2.7 based on the well-characterized Hansch π-value of +1.07 for aromatic CF₃ substitution [1]. This lipophilicity shift is significant for membrane permeability optimization in CNS and intracellular target programs, where LogP values between 2 and 3 are typically preferred [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ~2.2–2.7 (calculated from parent + CF₃ π-value) |
| Comparator Or Baseline | 4,5,6,7-Tetrahydrobenzofuran-4-ol (CAS 84099-58-1): ACD/LogP = 1.21 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 |
| Conditions | ACD/LogP algorithm (comparator); estimated via Hansch π-method (target) |
Why This Matters
A 10-fold increase in predicted octanol-water partition coefficient directly impacts compound permeability, protein binding, and pharmacokinetic distribution in cell-based and in vivo assays, making this compound a more suitable lead-like starting point for programs targeting intracellular or CNS compartments.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. π(CF₃) = +1.07. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chem. Neurosci. 2016, 7, 767–775. DOI: 10.1021/acschemneuro.6b00029. View Source
